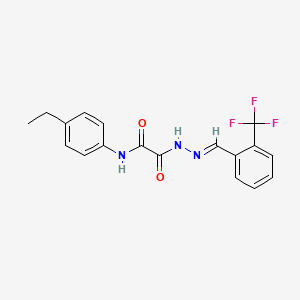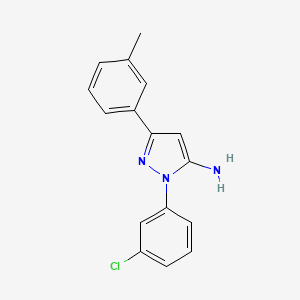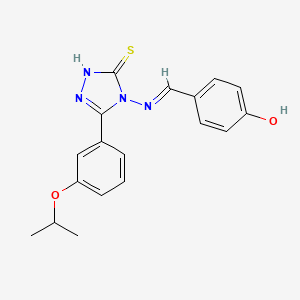![molecular formula C27H26F3N3OS B12018835 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12018835.png)
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「3-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-5-{[3-(トリフルオロメチル)ベンジル]スルファニル}-4H-1,2,4-トリアゾール」は、トリアゾール類に属する合成有機化合物です。トリアゾールは、3つの窒素原子を含む五員環複素環化合物です。この特定の化合物は、tert-ブチル、メトキシフェニル、トリフルオロメチルベンジル基を含む複雑な構造によって特徴付けられます。
2. 製法
合成経路と反応条件
「3-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-5-{[3-(トリフルオロメチル)ベンジル]スルファニル}-4H-1,2,4-トリアゾール」の合成は、通常、複数段階の有機反応を伴います。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大限に高めるために合成経路の最適化が関与する可能性が高いです。これには、触媒の使用、反応条件(温度、圧力、pH)の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole” typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を受ける可能性があります。
還元: 還元反応は、トリアゾール環または他の官能基を標的とする可能性があります。
置換: 親電子置換反応と求核置換反応の両方が、特に芳香環で起こり得ます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、有機金属試薬。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、置換反応によって新しい官能基が導入される可能性があります。
4. 科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独自の構造は、有機合成における貴重な中間体となっています。
生物学
生物学的研究では、トリアゾール誘導体は、しばしば抗菌性、抗真菌性、抗癌性などの潜在的な生物活性について研究されています。
医学
この化合物は、特に新規医薬品の開発において、医薬品化学で潜在的な用途を持つ可能性があります。トリアゾール誘導体は、治療特性で知られています。
産業
工業部門では、この化合物は、その独自の化学的性質のために、ポリマーやコーティングなどの新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Triazole derivatives are known for their therapeutic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
「3-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-5-{[3-(トリフルオロメチル)ベンジル]スルファニル}-4H-1,2,4-トリアゾール」の作用機序は、その特定の用途によって異なります。生物学的文脈では、酵素や受容体などの特定の分子標的に結合してその効果を発揮する可能性があります。関与する経路には、酵素活性の阻害、細胞膜の破壊、またはDNA複製への干渉が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
1,2,4-トリアゾール: トリアゾールファミリーの母体化合物です。
フルコナゾール: トリアゾール系抗真菌薬です。
ボリコナゾール: もう1つのトリアゾール系抗真菌薬です。
独自性
「3-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-5-{[3-(トリフルオロメチル)ベンジル]スルファニル}-4H-1,2,4-トリアゾール」は、他のトリアゾール誘導体とは異なる化学的および生物学的特性を付与する可能性のある置換基の特定の組み合わせにより、独特です。
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
Fluconazole: A triazole antifungal medication.
Voriconazole: Another triazole antifungal agent.
Uniqueness
“3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole” is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazole derivatives.
特性
分子式 |
C27H26F3N3OS |
|---|---|
分子量 |
497.6 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C27H26F3N3OS/c1-26(2,3)20-10-8-19(9-11-20)24-31-32-25(33(24)22-12-14-23(34-4)15-13-22)35-17-18-6-5-7-21(16-18)27(28,29)30/h5-16H,17H2,1-4H3 |
InChIキー |
JQVJIYSBZOOXRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC(=CC=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12018769.png)



![methyl 2-{2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12018779.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018788.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018798.png)

![N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018810.png)


